Potassium hexadecanoate-d31
Overview
Description
Potassium hexadecanoate-d31, also known as potassium palmitate-d31, is a deuterium-labeled fatty acid salt. It is a stable isotope-labeled compound where the hydrogen atoms in the hexadecanoate (palmitate) molecule are replaced with deuterium. This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexadecanoate-d31 is synthesized by deuterating hexadecanoic acid (palmitic acid) and then neutralizing it with potassium hydroxide. The deuteration process involves replacing the hydrogen atoms in the hexadecanoic acid with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and controlled reaction environments to ensure the complete and uniform incorporation of deuterium atoms into the hexadecanoic acid molecule. The final product is then purified and characterized to confirm its isotopic purity and chemical composition .
Chemical Reactions Analysis
Types of Reactions
Potassium hexadecanoate-d31 undergoes various chemical reactions typical of fatty acid salts, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces alkanes or other reduced forms.
Substitution: Produces substituted fatty acid derivatives
Scientific Research Applications
Potassium hexadecanoate-d31 is widely used in various scientific research fields due to its isotopic labeling:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace fatty acid pathways and lipid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of deuterated drugs and materials for enhanced stability and performance .
Mechanism of Action
The mechanism of action of potassium hexadecanoate-d31 is primarily based on its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantification using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables researchers to study the behavior and fate of fatty acids in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Potassium palmitate-1-13C: A carbon-13 labeled analog used for similar tracing purposes.
Potassium palmitate-16,16,16-d3: A partially deuterated analog with deuterium atoms at specific positions.
Potassium palmitate-1,2,3,4-13C4: A multi-carbon-13 labeled analog for detailed metabolic studies .
Uniqueness
Potassium hexadecanoate-d31 is unique due to its complete deuteration, providing a distinct mass shift that enhances its detection and quantification in complex mixtures. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-HXKBIXQXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745731 | |
Record name | Potassium (~2~H_31_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63074-47-5 | |
Record name | Potassium (~2~H_31_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63074-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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